1-Methyl-3-phenylpiperazin-2-one
Overview
Description
1-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C11H14N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of novel intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine . The reaction conditions typically involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods: Industrial production of this compound often utilizes scalable processes that ensure high purity and yield. One such method involves the reduction of phenylpiperazine derivatives followed by deprotection steps . These processes are designed to be cost-effective and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Commonly involves the use of reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines .
Scientific Research Applications
1-Methyl-3-phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It is known to affect the central and autonomic nervous systems, influencing neurotransmitter levels and receptor activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazin-2-one can be compared with other piperazine derivatives such as:
1-Methyl-3-phenylpiperazine: Similar in structure but lacks the oxo group, leading to different chemical properties and reactivity.
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine: An intermediate used in the synthesis of this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-3-phenylpiperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFORXSVFVCFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461209 | |
Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799796-66-0 | |
Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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